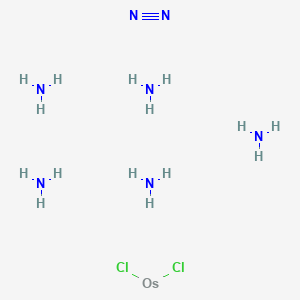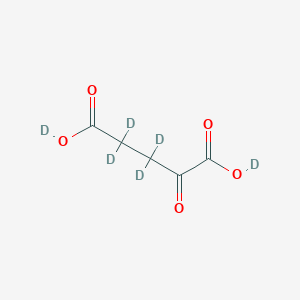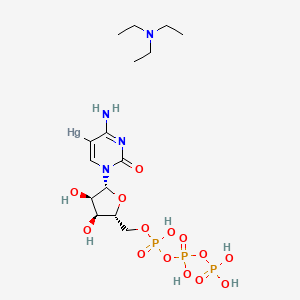![molecular formula C10H15N5O4 B1511431 [5',5''-2H2]2'-deoxyadenosine 1-hydrate CAS No. 478510-81-5](/img/structure/B1511431.png)
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Overview
Description
[5',5''-2H2]2'-deoxyadenosine 1-hydrate: is a modified nucleoside derivative, where the hydrogen atoms at the 5' and 5'' positions of the ribose sugar are replaced with deuterium atoms. This compound is often used in scientific research to study the effects of deuterium substitution on biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5',5''-2H2]2'-deoxyadenosine 1-hydrate typically involves the following steps:
Starting Material: : The synthesis begins with 2'-deoxyadenosine as the starting material.
Deuterium Exchange: : The hydrogen atoms at the 5' and 5'' positions are replaced with deuterium using a deuterium exchange reaction. This can be achieved using deuterium oxide (D2O) under acidic or basic conditions.
Purification: : The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the synthetic routes mentioned above. This would require specialized equipment and controlled reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
[5',5''-2H2]2'-deoxyadenosine 1-hydrate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form 2'-deoxyadenosine-5'-phosphate .
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the nucleoside, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include periodic acid and osmium tetroxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : 2'-deoxyadenosine-5'-phosphate
Reduction: : Reduced forms of the nucleoside
Substitution: : Various substituted derivatives of the nucleoside
Scientific Research Applications
[5',5''-2H2]2'-deoxyadenosine 1-hydrate: has several applications in scientific research:
Chemistry: : Used as a model compound to study the effects of deuterium substitution on nucleosides.
Biology: : Employed in studies related to DNA synthesis and repair mechanisms.
Medicine: : Investigated for its potential therapeutic effects in treating certain diseases.
Industry: : Utilized in the development of new nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism by which [5',5''-2H2]2'-deoxyadenosine 1-hydrate exerts its effects involves its incorporation into DNA and RNA. The deuterium atoms can affect the stability and function of the nucleic acids, leading to changes in biological processes.
Molecular Targets and Pathways
DNA and RNA Synthesis: : The compound can be incorporated into DNA and RNA, affecting their synthesis and function.
Enzyme Interactions: : It may interact with enzymes involved in nucleic acid metabolism, leading to altered enzymatic activity.
Comparison with Similar Compounds
[5',5''-2H2]2'-deoxyadenosine 1-hydrate: is similar to other deuterated nucleosides, such as 2'-deoxyadenosine-5'-dideuterate and 2'-deoxyadenosine-5'-dideuterate monohydrate . its unique feature is the substitution at both the 5' and 5'' positions, which can lead to distinct biological effects compared to other deuterated nucleosides.
Similar Compounds
2'-Deoxyadenosine-5'-dideuterate
2'-Deoxyadenosine-5'-dideuterate monohydrate
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWHIMNXWKNTO-SUJLILKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745896 | |
| Record name | 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478510-81-5 | |
| Record name | 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478510-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)



![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)




